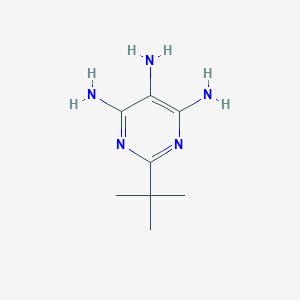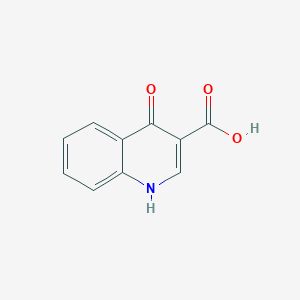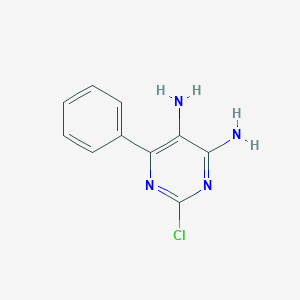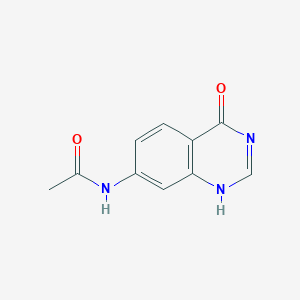![molecular formula C10H8BrNO3 B372893 3-[(5-bromo-2-pyridinyl)carbonyl]dihydro-2(3H)-furanone CAS No. 77199-10-1](/img/structure/B372893.png)
3-[(5-bromo-2-pyridinyl)carbonyl]dihydro-2(3H)-furanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(5-bromo-2-pyridinyl)carbonyl]dihydro-2(3H)-furanone is a chemical compound with the molecular formula C10H8BrNO3 It is characterized by the presence of a bromopyridine moiety attached to a dihydrofuranone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5-bromo-2-pyridinyl)carbonyl]dihydro-2(3H)-furanone typically involves the reaction of 5-bromopyridine-2-carboxylic acid with dihydrofuran-2(3H)-one under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-[(5-bromo-2-pyridinyl)carbonyl]dihydro-2(3H)-furanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the bromopyridine moiety to a pyridine derivative.
Substitution: The bromine atom in the bromopyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce pyridine derivatives, and substitution can result in various functionalized derivatives .
Scientific Research Applications
3-[(5-bromo-2-pyridinyl)carbonyl]dihydro-2(3H)-furanone has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(5-bromo-2-pyridinyl)carbonyl]dihydro-2(3H)-furanone involves its interaction with specific molecular targets. The bromopyridine moiety can interact with enzymes and receptors, modulating their activity. The dihydrofuranone ring may also play a role in stabilizing the compound’s interaction with its targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-[(5-Chloropyridin-2-yl)carbonyl]dihydrofuran-2(3h)-one
- 3-[(5-Fluoropyridin-2-yl)carbonyl]dihydrofuran-2(3h)-one
- 3-[(5-Iodopyridin-2-yl)carbonyl]dihydrofuran-2(3h)-one
Uniqueness
3-[(5-bromo-2-pyridinyl)carbonyl]dihydro-2(3H)-furanone is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. The bromine atom can also affect the compound’s physical properties, such as solubility and stability, making it distinct from its chloro, fluoro, and iodo analogs .
Properties
CAS No. |
77199-10-1 |
|---|---|
Molecular Formula |
C10H8BrNO3 |
Molecular Weight |
270.08g/mol |
IUPAC Name |
3-(5-bromopyridine-2-carbonyl)oxolan-2-one |
InChI |
InChI=1S/C10H8BrNO3/c11-6-1-2-8(12-5-6)9(13)7-3-4-15-10(7)14/h1-2,5,7H,3-4H2 |
InChI Key |
QARSTYQTRSOIDO-UHFFFAOYSA-N |
SMILES |
C1COC(=O)C1C(=O)C2=NC=C(C=C2)Br |
Canonical SMILES |
C1COC(=O)C1C(=O)C2=NC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


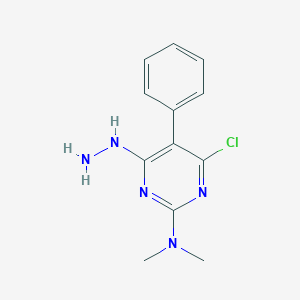
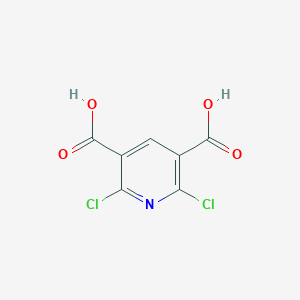
![[(3,5-Dichloropyridin-2-yl)oxy]acetate](/img/structure/B372814.png)
![3-Bromo[1,5]naphthyridin-4-ol](/img/structure/B372818.png)
![6,6'-Bis[3-methoxy-1,2,4-triazine]](/img/structure/B372819.png)
